molecular formula C10H18NO5P B13472268 Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate

Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate

Cat. No.: B13472268
M. Wt: 263.23 g/mol
InChI Key: RYXAMVCFFVTHAB-UHFFFAOYSA-N
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Description

Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate is an organophosphorus compound with a unique structure that includes a cyclopropylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate typically involves the reaction of diethyl phosphite with cyclopropylformamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) and a solvent like toluene. The reaction mixture is cooled to 0°C and stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, hydroxylated compounds, and substituted phosphonates. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include diethyl (2-oxopropyl)phosphonate and diethyl (1-diazo-2-oxopropyl)phosphonate. These compounds share structural similarities but differ in their functional groups and reactivity .

Uniqueness

Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate is unique due to the presence of the cyclopropylformamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C10H18NO5P

Molecular Weight

263.23 g/mol

IUPAC Name

N-(2-diethoxyphosphorylacetyl)cyclopropanecarboxamide

InChI

InChI=1S/C10H18NO5P/c1-3-15-17(14,16-4-2)7-9(12)11-10(13)8-5-6-8/h8H,3-7H2,1-2H3,(H,11,12,13)

InChI Key

RYXAMVCFFVTHAB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)NC(=O)C1CC1)OCC

Origin of Product

United States

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